calphostin C
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Overview
Description
Calphostin C is a naturally occurring perylenequinone compound isolated from the fungus Cladosporium cladosporioides. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Preparation Methods
Calphostin C can be synthesized through a series of complex organic reactions. The synthesis involves the use of Fischer carbene complexes for benzannulation, followed by selective thermal isomerization to control axial chirality. The key structural feature of calphostins is the pentacyclic perylenequinone core, which is assembled through biomimetic oxidative dimerization of two naphthoquinone moieties . Industrial production methods typically involve the fermentation of Cladosporium cladosporioides cultures, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Calphostin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate (CAN) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
Calphostin C has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of protein kinase C and its role in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of apoptosis and cell signaling.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of photodynamic therapy agents for cancer treatment
Mechanism of Action
Calphostin C exerts its effects by selectively inhibiting protein kinase C through its interaction with the regulatory domain of the enzyme. This inhibition disrupts various cellular processes, leading to decreased cell proliferation and increased apoptosis. The compound also activates the DLK/JNK signaling pathway, which plays a role in the apoptotic response .
Comparison with Similar Compounds
Calphostin C is part of a class of compounds known as calphostins, which include calphostin A, calphostin B, calphostin D, and calphostin I. These compounds share a similar perylenequinone structure and inhibit protein kinase C. this compound is unique in its potency and selectivity for protein kinase C inhibition. Other similar compounds include staurosporine and its derivative UCN-10, which also inhibit protein kinase C but with less selectivity .
Properties
Molecular Formula |
C44H38O14 |
---|---|
Molecular Weight |
790.8 g/mol |
IUPAC Name |
[(2R)-1-[3,10-dihydroxy-12-[(2R)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate |
InChI |
InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m1/s1 |
InChI Key |
LSUTUUOITDQYNO-NHCUHLMSSA-N |
Isomeric SMILES |
C[C@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@@H](C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
Color/Form |
Red to brown powder |
solubility |
DMF /dimethylformamide/ 1 mg/mL; DMSO /dimethylsulfoxide/ 1 mg/mL; ethanol 1 mg/mL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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